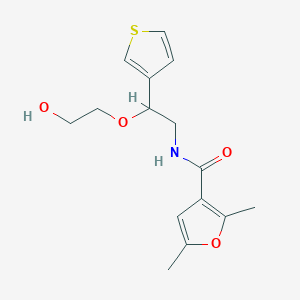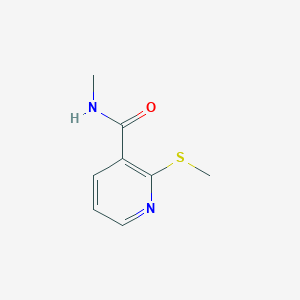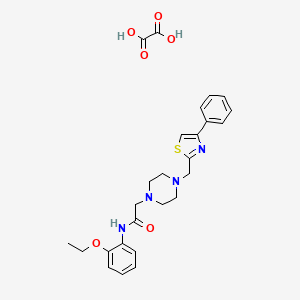![molecular formula C18H14FN5O3 B2703046 2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 1020968-76-6](/img/structure/B2703046.png)
2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide” is a chemical with the molecular formula C13H10FN5O2 and a molecular weight of 287.2492032 . It is also known by its CAS number 1087790-55-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-d][1,2,4]triazin ring attached to a 4-fluorophenyl group and an acetamide group . The exact structure can be found in the referenced link .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . Further analysis would require experimental data or computational modeling.Applications De Recherche Scientifique
Biochemical Significance and Therapeutic Potential
Compounds with pyrazolotriazinyl and fluorophenyl groups often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) have been evaluated for their potential in cancer prevention, including bladder cancer, suggesting a protective role of certain analgesic classes against cancer development (Castelao et al., 2000). This highlights the relevance of studying compounds with these structural features for therapeutic applications.
Pharmacokinetics and Drug Metabolism
The study of drug metabolism and pharmacokinetics is crucial for understanding the safety and efficacy of pharmaceutical compounds. For example, research on novel non-steroid anti-inflammatory agents, such as ST-679, has focused on assessing bioequivalence between different formulations to ensure consistent therapeutic effects (Annunziato & di Renzo, 1993). Similarly, understanding the metabolism of specific compounds, including the formation of active metabolites and the pathways of elimination, is essential for the development of safe and effective drugs.
Clinical Applications and Drug Development
Compounds with acetamide moieties are frequently explored for their pharmacological potential. For instance, indiplon, a compound under development for treating insomnia, demonstrates the importance of studying the abuse potential and pharmacodynamic properties of new drugs (Carter et al., 2007). This underscores the need for comprehensive research into the safety, efficacy, and mechanism of action of novel compounds.
Methodological Advances in Drug Research
The development of new pharmaceuticals also relies on methodological advances in drug research, such as the use of positron emission tomography (PET) for imaging drug targets in vivo. For example, the study of 18F-EF5 as a tracer for imaging hypoxia in head and neck cancer offers insights into the utility of novel compounds for diagnostic and therapeutic monitoring (Komar et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3/c19-13-5-3-12(4-6-13)15-8-16-18(26)23(21-11-24(16)22-15)10-17(25)20-9-14-2-1-7-27-14/h1-8,11H,9-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQRPBBPMLOESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2702964.png)



![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2702970.png)
![Tert-butyl 4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxylate](/img/structure/B2702971.png)
![methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2702972.png)

![Ethyl 2-({3-amino-3-[4-(3-chlorophenyl)piperazino]-2-cyano-2-propenethioyl}amino)acetate](/img/structure/B2702976.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2702977.png)


![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)
